2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
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Overview
Description
2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various biologically active molecules.
Preparation Methods
The synthesis of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. The starting materials, such as 4-chloroaniline and 2-phenylquinazolin-4(3H)-one, undergo a series of reactions including acylation, cyclization, and condensation . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound has shown promise in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The pathways involved in these effects are often related to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
When compared to other quinazolinone derivatives, 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide stands out due to its specific substitution pattern, which imparts unique biological properties. Similar compounds include:
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
4-Chloroaniline derivatives: These compounds share the 4-chlorophenyl group and exhibit similar reactivity in substitution reactions.
The uniqueness of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide lies in its ability to combine the structural features of both quinazolinone and 4-chloroaniline, resulting in a compound with enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H17ClN4O2 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-10-12-17(13-11-16)24-14-20(28)26-27-21(15-6-2-1-3-7-15)25-19-9-5-4-8-18(19)22(27)29/h1-13,24H,14H2,(H,26,28) |
InChI Key |
ZOZYNNMWDRRVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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